molecular formula C13H9FN2O5 B14146882 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-fluorobenzoate CAS No. 868679-72-5

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-fluorobenzoate

Cat. No.: B14146882
CAS No.: 868679-72-5
M. Wt: 292.22 g/mol
InChI Key: NFGLBZHIKYGTIQ-UHFFFAOYSA-N
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Description

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-fluorobenzoate is an organic compound that features a pyridine ring substituted with a nitro group, a methyl group, and an oxo group, along with a benzoate ester moiety substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-fluorobenzoate typically involves multi-step organic reactions. One common method includes the nitration of 6-methyl-2-oxo-1H-pyridin-4-yl, followed by esterification with 4-fluorobenzoic acid. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The esterification can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for nitration and esterification processes, which allow for better control over reaction parameters and scalability. Additionally, the use of alternative, greener solvents and reagents may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-fluorobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Substitution: The fluorine atom on the benzoate moiety can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Sodium methoxide in methanol or other nucleophiles in suitable solvents.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: (6-methyl-3-amino-2-oxo-1H-pyridin-4-yl) 4-fluorobenzoate.

    Substitution: (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-methoxybenzoate (if methoxide is used).

    Hydrolysis: (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-fluorobenzoic acid and methanol.

Scientific Research Applications

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-fluorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or enhanced stability.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound can be used in studies to investigate its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, if the compound is designed to target a particular enzyme, it may bind to the active site, preventing the enzyme from catalyzing its substrate. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a fluorobenzoate ester allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

868679-72-5

Molecular Formula

C13H9FN2O5

Molecular Weight

292.22 g/mol

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-fluorobenzoate

InChI

InChI=1S/C13H9FN2O5/c1-7-6-10(11(16(19)20)12(17)15-7)21-13(18)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,17)

InChI Key

NFGLBZHIKYGTIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)F

solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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